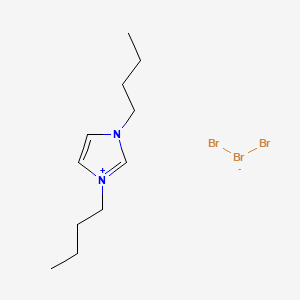![molecular formula C7H10BrClN4O3S B13683592 [[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms, an amino group, and a sulfonyl group attached to a 2-methoxyethylamine moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The bromine and chlorine atoms are introduced through halogenation reactions, while the amino and sulfonyl groups are added via nucleophilic substitution reactions. The final step involves the attachment of the 2-methoxyethylamine moiety under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated systems and advanced reaction monitoring techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
[[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine include:
5-Bromo-6-chloropyridin-2-amine: Shares a similar pyrimidine ring structure with bromine and chlorine substitutions.
Other halogenated pyrimidines: Compounds with similar halogenation patterns but different functional groups.
Uniqueness
The uniqueness of [[5-Bromo-6-chloro-4-pyrimidinyl]amino]sulfonyl](2-methoxyethyl)amine lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H10BrClN4O3S |
|---|---|
Molekulargewicht |
345.60 g/mol |
IUPAC-Name |
5-bromo-6-chloro-N-(2-methoxyethylsulfamoyl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10BrClN4O3S/c1-16-3-2-12-17(14,15)13-7-5(8)6(9)10-4-11-7/h4,12H,2-3H2,1H3,(H,10,11,13) |
InChI-Schlüssel |
NWMHNYKYDSZADU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNS(=O)(=O)NC1=C(C(=NC=N1)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,2-Dimethoxy-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13683540.png)
![(2-(Trifluoromethyl)benzo[d]thiazol-5-yl)methanol](/img/structure/B13683543.png)


![tert-Butyl 2-[[2-(2,6-Dioxo-3-piperidyl)-1-oxo-4-isoindolinyl]oxy]acetate](/img/structure/B13683554.png)
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)



